4-nitro-1H-pyrrole-2-carbohydrazide is a chemical compound characterized by the molecular formula CHNO and a molecular weight of 170.13 g/mol. This compound is a derivative of pyrrole, which is a five-membered aromatic heterocyclic compound containing nitrogen. The presence of the nitro group and the carbohydrazide moiety in its structure imparts unique chemical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
4-nitro-1H-pyrrole-2-carbohydrazide belongs to the class of organic compounds known as hydrazides, which are characterized by the presence of a hydrazine functional group attached to a carbonyl group. This classification positions it within the broader category of nitrogen-containing heterocycles, specifically pyrroles.
The synthesis of 4-nitro-1H-pyrrole-2-carbohydrazide typically involves the following steps:
The reaction conditions must be optimized for yield and purity. Typical parameters include temperature control during reflux and monitoring of reaction time to ensure complete conversion of reactants to products. The final product can be purified through recrystallization techniques.
4-nitro-1H-pyrrole-2-carbohydrazide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-nitro-1H-pyrrole-2-carbohydrazide involves its interaction with biological targets. The nitro group can undergo bioreduction within biological systems, leading to reactive intermediates that may interact with cellular components such as proteins and enzymes. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Relevant data from spectral analyses (such as infrared spectroscopy) indicates characteristic absorption bands related to functional groups present in the compound .
4-nitro-1H-pyrrole-2-carbohydrazide has several scientific applications:
The introduction of nitro groups (-NO₂) onto the pyrrole ring induces profound electronic effects that significantly influence biological activity. Positioned as a strong electron-withdrawing substituent, the nitro group dramatically reduces electron density across the heterocyclic ring, enhancing electrophilic character and altering dipole moments. This modification improves binding affinity to electron-rich regions of target proteins and facilitates specific interactions with amino acid residues in enzyme active sites. Recent investigations into pyrrole-indole hybrids demonstrated that nitro substitution at specific positions markedly enhances anticancer potency. Compound 3h (3-chloro-4-nitro derivative) exhibited exceptional dual inhibitory activity against tubulin (IC₅₀ = 1.8 µM) and aromatase, alongside potent activity against T47D breast cancer cells (IC₅₀ = 2.4 µM) [2]. Molecular docking studies revealed that the nitro group's positioning enables crucial interactions with the colchicine binding site of tubulin, primarily through hydrophobic contacts with residues like β-tubulin's Leu248, Ala250, and Leu255 [2].
Table 1: Strategic Positioning of Nitro Groups in Pyrrole-Based Anticancer Agents
Compound | Substitution Pattern | Key Biological Activity | Target Interaction |
---|---|---|---|
3h | 3-Chloro-4-nitro | Tubulin polymerization inhibition (IC₅₀ = 1.8 µM) | Colchicine binding site via hydrophobic interactions |
3q | 3-Nitro | Aromatase inhibition | Heme coordination in CYP450 aromatase |
PPyQ 2 | Nitro at benzoyl moiety | Tubulin assembly inhibition (IC₅₀ = 0.89 µM) | β-tubulin H-bonding and hydrophobic pockets |
Beyond tubulin targeting, nitro-substituted pyrroles demonstrate remarkable potential as aromatase inhibitors critical for estrogen receptor-positive (ER+) breast cancer treatment. The electron-deficient nitro-pyrrole system facilitates heme iron coordination within the aromatase (CYP19A1) active site, mimicking natural substrates. Quantum mechanical calculations indicate that the nitro group's electron-withdrawing nature enhances binding energy by approximately 2.3 kcal/mol compared to non-nitrated analogs through strengthened coordination with the heme iron and additional hydrogen bonding with surrounding residues like Met374 and Asp309 [2] [6]. The positional significance of nitro substitution is evident in comparative studies where the 3-nitro isomer (3q) displayed superior aromatase inhibition (IC₅₀ = 18 nM) over the 2-nitro analog (3p), attributed to optimal spatial orientation relative to the heme center and complementary hydrophobic pockets [2].
The carbohydrazide functional group (-CONHNH₂) constitutes a versatile pharmacophore that significantly expands the biological profile of heterocyclic scaffolds through distinctive hydrogen bonding patterns and conformational flexibility. This bifunctional moiety serves as a molecular hybridization tool, enabling the covalent linkage of pharmacologically active units while introducing hydrogen bond donor/acceptor capabilities. In medicinal chemistry, carbohydrazide-containing compounds exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, primarily through interactions with target proteins' catalytic sites or allosteric pockets [2] [6]. The synthesis of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives exemplifies this strategy, where the carbohydrazide bridge connects the indole core with modified pyrrole rings, creating dual-targeting agents [2].
Table 2: Hydrogen Bonding Capabilities of the Carbohydrazide Moiety
Atom | Bond Type | Bond Length (Å) | Interaction Potential | Biological Significance |
---|---|---|---|---|
Carbonyl Oxygen | H-bond acceptor | 1.24 | Strong (δ-) | Coordinates with backbone NH groups |
Amide Nitrogen | H-bond donor | 1.35 | Moderate (δ+) | Binds carbonyl oxygens in target proteins |
Terminal NH₂ | H-bond donor | 1.00 | Strong (δ+) | Forms bidentate interactions with acidic residues |
The carbohydrazide group's conformational adaptability allows bioactive molecules to adopt optimal binding orientations within enzyme active sites. In the context of tubulin inhibition, crystallographic analyses reveal that the -CONHNH₂ linker in pyrrole-indole hybrids forms critical hydrogen bonds with β-tubulin's Val238 and Ser178 residues, stabilizing the inhibitor in the colchicine binding pocket [2]. This hydrogen bonding network, coupled with hydrophobic interactions from the aromatic systems, enhances binding affinity by approximately 40-fold compared to non-hydrazide analogs. Furthermore, the carbohydrazide moiety serves as a metallo-coordination site, particularly through its carbonyl oxygen and terminal nitrogen atoms, enabling interactions with zinc-containing enzymes and heme iron in cytochrome P450 systems like aromatase. In derivative 3k, the carbohydrazide carbonyl participates in hydrogen bonding with heme-bound water molecules while the terminal -NH₂ group donates a hydrogen bond to Thr310, explaining its exceptional aromatase inhibition (IC₅₀ = 18 nM) [2].
The strategic combination of a 4-nitro substitution on the pyrrole ring with a carbohydrazide group at the 2-position creates a multifunctional scaffold with synergistic potential for anticancer drug development. This specific substitution pattern optimizes electronic distribution across the molecule while positioning complementary functional groups for interactions with dual targets. The molecular formula C₅H₆N₄O₃ (molecular weight: 170.13 g/mol) represents a compact yet pharmacologically active entity with favorable drug-likeness properties [1] [5]. Computational analyses (LogP ≈ 0.8, TPSA ≈ 100 Ų) indicate balanced hydrophilicity-hydrophobicity characteristics conducive to cellular permeability while maintaining solubility—a critical advantage for oral bioavailability potential [1] [6].
Table 3: Molecular Properties of 4-Nitro-1H-Pyrrole-2-Carbohydrazide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₅H₆N₄O₃ | Nitrogen-rich structure for heteroatom interactions |
Molecular Weight | 170.13 g/mol | Within optimal range for cell permeability |
Hydrogen Bond Donors | 2 (NH + NH₂) | Facilitates target binding |
Hydrogen Bond Acceptors | 4 (Nitro O×2, carbonyl O, pyrrole N) | Enhances solubility and protein interactions |
Calculated LogP | ~0.8 | Balanced lipophilicity |
Topological Polar Surface Area | ~100 Ų | Favorable for membrane penetration |
The electronic interplay between the 4-nitro group and the 2-carbohydrazide moiety creates a push-pull system across the pyrrole ring. Density functional theory (DFT) calculations reveal a significant dipole moment (≈5.2 Debye) oriented from the electron-deficient C4 (nitro-substituted) to the electron-rich C2 (carbohydrazide) carbon, enhancing binding potential with polarized regions of target proteins [2]. This configuration positions the nitro group for heme coordination in aromatase while orienting the carbohydrazide moiety toward the substrate access channel, potentially enabling dual interactions within a single enzyme. Simultaneously, the planar arrangement facilitates intercalation-like binding in the hydrophobic pocket of tubulin's colchicine site, as demonstrated in structurally related analogs [2] [3].
The primary therapeutic rationale for investigating this compound lies in its potential as a dual-targeting agent for estrogen receptor-positive breast cancer. The nitro-pyrrole component targets aromatase through heme coordination, suppressing estrogen synthesis, while the carbohydrazide-extended structure disrupts microtubule dynamics via tubulin inhibition—a complementary mechanism to block cancer cell proliferation. Molecular hybridization studies indicate that the 4-nitro-1H-pyrrole-2-carbohydrazide scaffold can serve as a versatile building block for structural diversification, particularly through:
Ongoing research focuses on optimizing these structural modifications to develop next-generation dual inhibitors that simultaneously target hormone-driven proliferation and mitotic machinery in breast cancers, potentially overcoming limitations of single-target therapies [2] [6]. The compound's relatively simple synthetic accessibility from commercially available pyrrole-2-carboxylic acid derivatives further enhances its appeal as a lead structure for anticancer drug development.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3